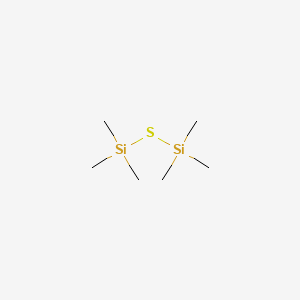
Hexamethyldisilathiane
Cat. No. B1360051
Key on ui cas rn:
3385-94-2
M. Wt: 178.44 g/mol
InChI Key: RLECCBFNWDXKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04943647
Procedure details


R. Detty et al. in J. Org. Chem. 1982, 47, 1354-1356 reiterated the above statement about the substantial nonreactivity of lithium sulfide and chlorotrimethylsilane and indicated that commercially available dilithium sulfide and chlorotrimethylsilane, when refluxed for seventy-two hours in tetrahydrofuran, gave only a 45% yield of hexamethyldisilthiane, also called "bis(trimethylsilyl)sulfide.





Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[S-2:1].[Li+].[Li+].Cl[Si:5]([CH3:8])([CH3:7])[CH3:6]>O1CCCC1>[CH3:6][Si:5]([CH3:8])([CH3:7])[S:1][Si:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S-2].[Li+].[Li+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S-2].[Li+].[Li+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[Si](S[Si](C)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
